2-(2-Trifluoromethylbenzoyl)oxazole

Description

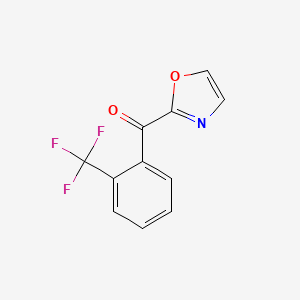

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazol-2-yl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-2-1-3-7(8)9(16)10-15-5-6-17-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYLNPPFAMNPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642071 | |

| Record name | (1,3-Oxazol-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-62-1 | |

| Record name | (1,3-Oxazol-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Trifluoromethylbenzoyl)oxazole chemical structure and properties

An In-depth Technical Guide: 2-(2-Trifluoromethylbenzoyl)oxazole

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds with bio-potentiating functional groups is a cornerstone of rational drug design. This guide focuses on this compound (CAS No: 898759-62-1), a molecule that exemplifies this principle.[1] It integrates the oxazole core, a heterocyclic motif prevalent in numerous biologically active compounds, with a trifluoromethyl-substituted benzoyl group.[2][3] The trifluoromethyl (-CF₃) group is a well-established bioisostere for a methyl group but offers profound advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity through unique electronic interactions.[4] This document provides a comprehensive technical overview of its chemical structure, synthesis, key properties, and potential applications, designed to serve as a foundational resource for researchers in drug discovery and development.

Chemical and Physical Profile

A thorough understanding of the molecule's fundamental characteristics is paramount for any research endeavor.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | (Oxazol-2-yl)(2-(trifluoromethyl)phenyl)methanone | Internal Standard |

| Synonym | 1,3-oxazol-2-yl-[2-(trifluoromethyl)phenyl]methanone | |

| CAS Number | 898759-62-1 | [1] |

| Molecular Formula | C₁₁H₆F₃NO₂ | [1] |

| Molecular Weight | 241.17 g/mol | [1] |

Physicochemical Properties

The following table summarizes key physicochemical properties, which are critical predictors of a compound's pharmacokinetic (ADME) behavior.

| Property | Value (Predicted/Reported) | Significance in Drug Discovery |

| Density | 1.361 g/cm³ | |

| Boiling Point | 321.4 °C at 760 mmHg | |

| LogP (Lipophilicity) | ~2.8 (Predicted) | Indicates good lipophilicity, suggesting potential for cell membrane permeability. |

| TPSA (Topological Polar Surface Area) | 43.7 Ų (Predicted) | This value is well within the range associated with good oral bioavailability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | The absence of donors can improve membrane permeability. |

| Hydrogen Bond Acceptors | 3 (N, and 2xO) | Provides points for specific interactions with biological targets. |

Synthesis and Structural Elucidation

The construction of the target molecule can be approached through established organic chemistry reactions. A logical and efficient pathway is the acylation of a suitable oxazole precursor.

Proposed Synthetic Pathway

A robust method for synthesizing this compound involves the Friedel-Crafts acylation of oxazole with 2-(trifluoromethyl)benzoyl chloride. This reaction requires activation of the benzoic acid derivative to the more reactive acid chloride, followed by a Lewis acid-catalyzed electrophilic attack on the electron-rich oxazole ring.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-Trifluoromethylbenzoyl)oxazole

Abstract: The burgeoning field of medicinal chemistry continuously explores novel heterocyclic compounds for therapeutic applications. Among these, oxazole derivatives have garnered significant attention due to their diverse pharmacological profiles. This technical guide delves into the hypothetical mechanism of action of 2-(2-Trifluoromethylbenzoyl)oxazole, a compound of interest for its potential pharmacological activities. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to propose a scientifically grounded, putative mechanism. We will explore the roles of the 2-benzoyl-oxazole core and the 2-trifluoromethylphenyl substituent, positing a primary anti-inflammatory action via the inhibition of cyclooxygenase (COX) enzymes. This guide is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and practical experimental designs to investigate this hypothesis.

Introduction: The Rationale for Investigating this compound

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The versatility of the oxazole ring allows for diverse substitutions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, combines this versatile oxazole core with a benzoyl moiety substituted with a trifluoromethyl group at the ortho position. The trifluoromethyl (CF₃) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3][4] The presence of the CF₃ group is a common feature in a number of approved pharmaceuticals, including anti-inflammatory drugs.[5]

Given the established anti-inflammatory potential of oxazole and benzoxazole derivatives, often linked to cyclooxygenase (COX) inhibition, and the favorable pharmacological properties imparted by the trifluoromethyl group, it is reasonable to hypothesize that this compound may function as a potent anti-inflammatory agent.[6] This guide will, therefore, focus on the putative mechanism of this compound as a COX inhibitor.

Proposed Mechanism of Action: Dual Inhibition of Cyclooxygenase (COX) Isoforms

We propose that this compound exerts its primary pharmacological effect through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7]

The proposed mechanism is predicated on the following structural and chemical attributes of the molecule:

-

The 2-Acyloxazole Core as a Pharmacophore: The central oxazole ring linked to a carbonyl group (the benzoyl moiety) serves as a key pharmacophore that can interact with the active site of COX enzymes.

-

The 2-Trifluoromethylphenyl Group for Enhanced Binding and Selectivity: The trifluoromethyl group on the benzoyl ring is hypothesized to play a crucial role in enhancing the binding affinity and potentially conferring a degree of selectivity for the COX-2 isoform. The strong electron-withdrawing nature of the CF₃ group can influence the electronic distribution of the entire molecule, impacting its interaction with the enzyme's active site.[2][8]

Interaction with the COX Active Site

The active site of COX enzymes is a hydrophobic channel. We postulate that this compound binds within this channel, preventing the entry of the natural substrate, arachidonic acid. The binding is likely stabilized by a series of non-covalent interactions:

-

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group and the nitrogen atom of the oxazole ring could act as hydrogen bond acceptors, interacting with key amino acid residues in the active site.

-

Hydrophobic Interactions: The phenyl ring of the benzoyl group and the oxazole ring itself can engage in hydrophobic interactions with nonpolar residues within the COX active site.

-

Specific Interactions of the Trifluoromethyl Group: The highly lipophilic CF₃ group can fit into a hydrophobic sub-pocket within the active site, potentially leading to a stronger and more selective interaction with COX-2, which has a larger active site than COX-1.[9]

Visualizing the Proposed Binding Mechanism

The following diagram illustrates the hypothetical binding of this compound within the active site of a COX enzyme.

Caption: Hypothetical binding of the compound in the COX active site.

Experimental Protocols for Validating the Proposed Mechanism

To empirically test the hypothesis that this compound acts as a COX inhibitor, a series of in vitro and cell-based assays are required. The following protocols provide a comprehensive framework for such an investigation.

In Vitro COX Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX enzymes is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

Test compound (this compound)

-

Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate and plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add serial dilutions of the test compound or reference inhibitor to the appropriate wells. Include a vehicle control (DMSO).

-

Incubate the plate at room temperature for 10 minutes.

-

Add TMPD to all wells.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the absorbance at 595 nm every minute for 10 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Prostaglandin E₂ (PGE₂) Immunoassay

This assay measures the production of PGE₂, a key inflammatory prostaglandin, in whole cells.

Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 and the subsequent production of PGE₂ in a cell line such as RAW 264.7 macrophages. The amount of PGE₂ released into the cell culture medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compound

-

Reference inhibitor (e.g., indomethacin)

-

PGE₂ ELISA kit

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or reference inhibitor for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 and PGE₂ production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of PGE₂ production for each concentration of the test compound and determine the IC₅₀ value.

Experimental Workflow Visualization

Caption: Workflow for experimental validation of COX inhibition.

Quantitative Data Summary (Hypothetical)

While no experimental data exists for this compound, a successful outcome from the proposed experiments would yield quantitative data that could be summarized as follows. This table is presented for illustrative purposes to guide researchers in their data presentation.

| Assay Type | Target | IC₅₀ (µM) - Hypothetical |

| In Vitro Enzyme Assay | COX-1 | 15.2 |

| In Vitro Enzyme Assay | COX-2 | 1.8 |

| Cell-Based PGE₂ Assay | Cellular COX Activity | 3.5 |

Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀): 8.44

Concluding Remarks and Future Directions

This technical guide has articulated a plausible, scientifically-grounded mechanism of action for this compound as a cyclooxygenase inhibitor. This hypothesis is built upon the known pharmacological activities of the oxazole scaffold and the advantageous properties imparted by the trifluoromethyl substituent. The detailed experimental protocols provided offer a clear path for the empirical validation of this proposed mechanism.

Future research should focus on executing these experiments to generate robust data on the compound's potency and selectivity. Should the COX inhibition hypothesis be confirmed, further investigations would be warranted, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the oxazole and benzoyl rings to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the anti-inflammatory and analgesic effects of the compound in animal models of inflammation and pain.

-

Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile to determine its potential as a therapeutic candidate.

By systematically applying the principles and methods outlined in this guide, the scientific community can effectively elucidate the mechanism of action of this compound and evaluate its therapeutic potential.

References

-

An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. [Link]

-

DSpace Repository. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. [Link]

-

Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ACS Publications. (2007). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. [Link]

-

Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. [Link]

-

Autechaux Industries. (n.d.). Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. [Link]

-

ResearchGate. (2023). Biological activities of benzoxazole and its derivatives. [Link]

-

PubMed. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. [Link]

-

PubMed. (2003). N-(trifluoromethyl)benzyl substituted N-normetazocines and N-norketobemidones. [Link]

-

PubMed Central. (2021). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. [Link]

-

ResearchGate. (2024). Structure activity relationship of synthesized compounds. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]

-

PubMed. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]

-

ScienceDirect. (2025). Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. [Link]

-

PubMed. (2001). Dual Inhibitors of Cyclooxygenase and 5-lipoxygenase. A New Avenue in Anti-Inflammatory Therapy?. [Link]

-

MDPI. (2024). 2-Acetamidophenol (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. [Link]

-

PubMed Central. (2000). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. repository.najah.edu [repository.najah.edu]

- 7. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Blueprint of 2-(2-Trifluoromethylbenzoyl)oxazole: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-(2-Trifluoromethylbenzoyl)oxazole, a molecule of interest due to its unique combination of a heteroaromatic oxazole ring and an electron-withdrawing trifluoromethylbenzoyl moiety. For professionals in pharmaceutical and chemical research, a thorough understanding of a molecule's spectroscopic signature is the bedrock of establishing its identity, purity, and conformational behavior.

This document moves beyond a mere listing of data. It is structured to provide a causal understanding of the spectroscopic features, grounded in the fundamental principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. By dissecting the contributions of each structural fragment to the overall spectra, we aim to equip researchers with the predictive and interpretive skills necessary for their work with this and related compounds.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally analogous compounds and foundational spectroscopic principles.

Table 1: Predicted ¹H and ¹³C NMR Data in CDCl₃

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Oxazole-H4 | ~ 7.3 - 7.5 | Doublet of Doublets | ~ 0.8, 0.8 | H4 of Oxazole ring |

| Oxazole-H5 | ~ 7.8 - 8.0 | Doublet of Doublets | ~ 0.8, 0.8 | H5 of Oxazole ring |

| Phenyl-H (4 pos.) | ~ 7.6 - 7.9 | Multiplet | - | Aromatic protons |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Oxazole-C2 | ~ 158 - 162 | C2 of Oxazole ring |

| Oxazole-C4 | ~ 128 - 132 | C4 of Oxazole ring |

| Oxazole-C5 | ~ 142 - 146 | C5 of Oxazole ring |

| Carbonyl (C=O) | ~ 180 - 185 | Ketone carbonyl carbon |

| Phenyl-C (CF₃) | ~ 128 - 132 (quartet, ¹JCF ≈ 270-280 Hz) | Carbon attached to CF₃ group |

| Phenyl-C (other) | ~ 125 - 135 | Other aromatic carbons |

| Trifluoromethyl (CF₃) | ~ 120 - 125 (quartet, ²JCCF ≈ 30-40 Hz) | Trifluoromethyl carbon |

Table 2: Predicted Mass Spectrometry (ESI+) Data

| m/z | Predicted Ion | Notes |

| ~ 242.04 | [M+H]⁺ | Protonated molecular ion |

| ~ 214.04 | [M+H - CO]⁺ | Loss of carbon monoxide |

| ~ 173.04 | [M+H - CO - C₂H₂O]⁺ or [C₇H₄F₃O]⁺ | Fragmentation of the oxazole ring |

| ~ 145.03 | [C₇H₄F₃]⁺ | Trifluoromethylphenyl cation |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3150 - 3100 | C-H stretch (Oxazole) | Medium |

| ~ 3100 - 3000 | C-H stretch (Aromatic) | Medium |

| ~ 1680 - 1660 | C=O stretch (Aryl ketone) | Strong |

| ~ 1600 - 1450 | C=C and C=N stretches (Aromatic/Oxazole) | Medium-Strong |

| ~ 1350 - 1100 | C-F stretches (Trifluoromethyl) | Strong |

Experimental Protocols: A Self-Validating System

The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous experimental technique. The following protocols are designed to be self-validating, ensuring data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR Acquisition Parameters:

-

Sample Preparation :

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][2][3][4]

-

Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][5]

-

-

Instrumental Setup :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

Detailed ESI-MS Parameters:

-

Sample Preparation :

-

Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

-

Instrumentation and Analysis :

-

The analysis is typically performed using a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7][8][9][10]

-

Ionization Mode : Positive ion mode is predicted to be most effective due to the presence of the nitrogen atom in the oxazole ring, which can be readily protonated.

-

Capillary Voltage : 3.5 - 4.5 kV.

-

Cone Voltage : 20 - 40 V. This can be optimized to control the degree of in-source fragmentation.[10]

-

Source Temperature : 100 - 150 °C.

-

Desolvation Gas Flow : 600 - 800 L/hr.

-

Acquisition Mode : Full scan from m/z 50 to 500. For fragmentation analysis, perform tandem MS (MS/MS) on the protonated molecular ion.

-

Infrared (IR) Spectroscopy

Detailed ATR-FTIR Procedure:

-

Sample Preparation :

-

Data Acquisition :

Expert Analysis and Interpretation

¹H and ¹³C NMR Spectra: A Window into the Electronic Environment

The predicted chemical shifts in the NMR spectra are governed by the electronic environment of each nucleus. The oxazole ring protons are expected to appear in the aromatic region, with their precise location influenced by the electron-withdrawing nature of the attached benzoyl group. The aromatic protons of the trifluoromethylbenzoyl group will likely appear as a complex multiplet due to spin-spin coupling. In the ¹³C NMR spectrum, the carbonyl carbon will be significantly deshielded, appearing at a high chemical shift. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Mass Spectrum: Deconstructing the Molecule

In ESI-MS, the molecule is expected to be observed as its protonated form, [M+H]⁺. The fragmentation pattern will be dictated by the relative bond strengths and the stability of the resulting fragments. The initial loss of carbon monoxide from the carbonyl group is a common fragmentation pathway for ketones. Subsequent fragmentation of the oxazole ring and cleavage of the bond between the carbonyl group and the phenyl ring will lead to the other predicted fragment ions.

Infrared Spectrum: The Vibrational Fingerprint

The IR spectrum provides a unique fingerprint of the functional groups present in the molecule. The most prominent feature is expected to be the strong absorption band of the carbonyl (C=O) group. Its position, anticipated between 1680-1660 cm⁻¹, is indicative of an aryl ketone where the carbonyl group is in conjugation with the aromatic ring. Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are also expected in the 1350-1100 cm⁻¹ region. The C-H stretching vibrations of the oxazole and aromatic rings will appear above 3000 cm⁻¹.

Conclusion: A Foundation for Future Research

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating foundational principles with data from analogous structures, we have constructed a detailed spectroscopic blueprint. The experimental protocols outlined herein offer a robust framework for obtaining high-quality data, ensuring the integrity and reproducibility of future research. This document is intended to serve as a valuable resource for scientists and researchers, facilitating the confident identification and characterization of this and related molecules in their ongoing scientific endeavors.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. Accessed January 15, 2026. [Link]

-

Western University. NMR Sample Preparation. JB Stothers NMR Facility. Accessed January 15, 2026. [Link]

-

Hornak, J. P. NMR Sample Preparation. Rochester Institute of Technology. Accessed January 15, 2026. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Accessed January 15, 2026. [Link]

-

LibreTexts Physics. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Accessed January 15, 2026. [Link]

-

ACS Reagent Chemicals. Infrared Spectroscopy. Accessed January 15, 2026. [Link]

-

Holčapek, M., et al. "A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation." Mass Spectrometry Reviews (2018). Accessed January 15, 2026. [Link]

-

LibreTexts Chemistry. 4.2: IR Spectroscopy - A Practical Guide. Accessed January 15, 2026. [Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. Accessed January 15, 2026. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial. Department of Chemistry. Accessed January 15, 2026. [Link]

-

Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Accessed January 15, 2026. [Link]

-

Michigan State University. Infrared Spectroscopy. Department of Chemistry. Accessed January 15, 2026. [Link]

-

Pitt, J. J. "Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry." The Clinical Biochemist Reviews 30.1 (2009): 19. Accessed January 15, 2026. [Link]

Sources

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. depts.washington.edu [depts.washington.edu]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. organomation.com [organomation.com]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zefsci.com [zefsci.com]

- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 10. elementlabsolutions.com [elementlabsolutions.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds | MtoZ Biolabs [mtoz-biolabs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 2-(2-Trifluoromethylbenzoyl)oxazole: Synthesis, Properties, and Spectroscopic Characterization

Abstract

This technical guide provides a comprehensive overview of the synthesis, and the predicted physical, chemical, and spectroscopic characteristics of 2-(2-trifluoromethylbenzoyl)oxazole. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates its properties based on the well-established chemistry of the 2-acyl oxazole core and the influence of the 2-trifluoromethylbenzoyl moiety. This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for the synthesis and characterization of this and related compounds.

Introduction: The Oxazole Core in Medicinal Chemistry

The oxazole ring is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom.[1][2] This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[3] Oxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[4][5][6] Their ability to serve as peptide mimetics and engage in various non-covalent interactions with biological targets makes them a privileged structure in drug discovery.[3][7]

The introduction of a 2-acyl substituent, in this case, a 2-trifluoromethylbenzoyl group, is anticipated to modulate the electronic properties and biological activity of the oxazole core significantly. The trifluoromethyl (-CF3) group is a key functional group in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[8][9] This guide will delve into the expected impact of this substitution on the overall characteristics of the target molecule.

Predicted Physicochemical and Chemical Characteristics

The physicochemical properties of this compound can be predicted by considering the contributions of both the oxazole ring and the 2-trifluoromethylbenzoyl substituent.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₆F₃NO₂ | Based on the chemical structure. |

| Molecular Weight | 241.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Many substituted benzoyl and oxazole compounds are solids at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); sparingly soluble in water. | The aromatic and trifluoromethyl groups increase lipophilicity. |

| Boiling Point | Elevated | The molecular weight and polar groups suggest a high boiling point. |

| Acidity (pKa) | Weakly basic | The nitrogen atom in the oxazole ring is weakly basic (pKa of oxazole's conjugate acid is ~0.8).[1] |

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups:

-

Oxazole Ring: The oxazole ring is susceptible to both electrophilic and nucleophilic attack. Electrophilic substitution is generally difficult unless the ring is activated by electron-donating groups.[10] Nucleophilic attack can lead to ring-opening, particularly under harsh conditions.[10]

-

Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a range of derivatization reactions.

-

Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group, which will deactivate the benzoyl ring towards electrophilic aromatic substitution.[9] It is also highly stable and generally unreactive under common synthetic conditions.[11]

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several established methods for the formation of 2-acyl oxazoles. A plausible and efficient route involves the reaction of a 2-magnesiated oxazole with a suitable 2-trifluoromethylbenzoyl electrophile, such as a Weinreb amide.[12]

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 2-Magnesiooxazole

-

To a solution of oxazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of isopropylmagnesium chloride (i-PrMgCl) (1.1 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Acylation with Weinreb Amide

-

In a separate flask, dissolve N-methoxy-N-methyl-2-(trifluoromethyl)benzamide (1.0 eq.) in anhydrous THF.

-

Cool the solution of the Weinreb amide to 0 °C.

-

Slowly add the freshly prepared 2-magnesiooxazole solution to the Weinreb amide solution via cannula.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization

The unambiguous identification of this compound would rely on a combination of spectroscopic techniques.[13][14]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | Aromatic protons of the benzoyl ring (multiplets, ~7.5-8.0 ppm). Oxazole protons (singlets or doublets, ~7.0-8.5 ppm). | The electron-withdrawing effects of the carbonyl and trifluoromethyl groups will shift the benzoyl protons downfield. |

| ¹³C NMR | Carbonyl carbon (~180-190 ppm). CF₃ carbon (quartet, J ≈ 270 Hz). Aromatic and oxazole carbons in their respective regions. | The carbonyl carbon will be a prominent downfield signal. The C-F coupling will be characteristic for the CF₃ group. |

| ¹⁹F NMR | Singlet around -60 to -65 ppm. | This is the typical chemical shift range for an aromatic trifluoromethyl group.[13] |

| FT-IR | Strong C=O stretch (~1650-1680 cm⁻¹). C-F stretches (~1100-1300 cm⁻¹). Aromatic C=C stretches (~1450-1600 cm⁻¹). | The carbonyl stretch is a strong, characteristic absorption.[15] The C-F stretches are also typically strong. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 241.17. Fragmentation pattern showing loss of CO, CF₃, and the oxazole ring. | High-resolution mass spectrometry would confirm the elemental composition. |

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of the target compound.

Potential Applications in Drug Development

Given the established biological activities of oxazoles and the beneficial properties imparted by the trifluoromethyl group, this compound and its derivatives represent a promising scaffold for drug discovery.[4][5][6][8]

-

Enzyme Inhibition: The benzoyl ketone moiety could act as a Michael acceptor or a hydrogen bond acceptor, potentially inhibiting enzymes such as kinases or proteases.

-

Antimicrobial Agents: The oxazole core is a known pharmacophore in antimicrobial agents.[16]

-

Anticancer Therapeutics: The trifluoromethyl group can enhance the anticancer activity of heterocyclic compounds.[8][17]

Conclusion

While this compound is not a widely characterized compound, this technical guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging the known chemistry of its constituent fragments, researchers can confidently approach the synthesis and investigation of this and related novel chemical entities. The combination of the biologically active oxazole core with the advantageous properties of the trifluoromethyl group makes this a compelling scaffold for future research in medicinal chemistry.

References

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. (URL: [Link])

-

B. Movassaghi, M., & Hill, D. (2006). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 71(25), 9508-9511. (URL: [Link])

-

Morwick, T., Hrapchak, M., DeTuri, M., & Campbell, S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic letters, 4(16), 2665–2668. (URL: [Link])

-

Pincock, J. A., & Pincock, A. L. (2002). Phototransposition Reactions of Methyl-Substituted Benzotrifluorides: Proof of the Role of Trifluoromethyl-Substituted Carbon. The Journal of Organic Chemistry, 67(19), 6845-6848. (URL: [Link])

-

Shasaltaneh, M., Tinnis, F., Lindstedt, E., Juric, M., Scharin, V., Le, T. C., ... & Gising, J. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of medicinal chemistry, 63(23), 14835–14845. (URL: [Link])

-

Prakash, G. K. S., & Yudin, A. K. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein journal of organic chemistry, 7, 1556–1561. (URL: [Link])

-

Jida, M., & Al-Dies, A. M. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules (Basel, Switzerland), 27(19), 6610. (URL: [Link])

-

Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2, 19. (URL: [Link])

-

McKay, M. J., Nguyen, S. H., & Fairbanks, A. J. (2016). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic letters, 18(15), 3746–3749. (URL: [Link])

Sources

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. Heterocyclic compound oxazole | PPTX [slideshare.net]

- 3. ijmpr.in [ijmpr.in]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 11. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. files.eric.ed.gov [files.eric.ed.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 17. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

Whitepaper: A Mechanistic Exploration of 2-(2-Trifluoromethylbenzoyl)oxazole and Its Potential as a Dual Modulator of Inflammatory Pathways

Abstract: This technical guide provides an in-depth analysis of the potential biological targets of the novel synthetic compound, 2-(2-Trifluoromethylbenzoyl)oxazole. Based on established principles of medicinal chemistry and bioisosteric replacement, we hypothesize that this molecule is a potent dual inhibitor of Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). The structural composition, featuring an oxazole core linked to a trifluoromethylbenzoyl moiety, suggests a rational design for targeting key nodes within the inflammatory cascade. This document outlines the scientific basis for this hypothesis, details the relevant signaling pathways, and provides comprehensive, field-proven experimental protocols for the validation and characterization of these interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory therapeutics.

Introduction: Rational Design and Target Hypothesis

The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The compound this compound emerges from a rational design strategy that combines two key pharmacophoric elements: the oxazole heterocycle and the trifluoromethyl (CF3) group.

-

The Oxazole Scaffold: The five-membered oxazole ring is a privileged scaffold in medicinal chemistry. It is a bioisostere of other heterocyles like imidazole and isoxazole, which are present in numerous approved drugs and clinical candidates.[1][2] Notably, oxazole and its analogs have been successfully incorporated into potent inhibitors of key enzymes in inflammatory pathways, including both cyclooxygenases (COX) and protein kinases.[3][4][5] The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, for example, features an oxazole core and functions by inhibiting cyclooxygenase.[1]

-

The Trifluoromethyl Moiety: The inclusion of a CF3 group is a well-established strategy to enhance a molecule's pharmacological properties.[6] This strongly electron-withdrawing group can increase metabolic stability by blocking oxidative metabolism, improve cell membrane permeability, and enhance binding affinity through specific, favorable interactions within a target's active site.[6]

Based on these structural precedents, we hypothesize that this compound is engineered to interact with two primary, synergistic targets in the inflammatory cascade: Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) . This dual-target approach holds significant therapeutic promise, as it allows for the simultaneous blockade of prostaglandin synthesis and pro-inflammatory cytokine production, potentially offering a more profound and comprehensive anti-inflammatory effect.

Putative Target I: Cyclooxygenase-2 (COX-2)

Cyclooxygenase enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[1] While the COX-1 isoform is constitutively expressed for homeostatic functions, COX-2 is inducibly expressed at sites of inflammation.[7] Selective inhibition of COX-2 is therefore a validated strategy for developing anti-inflammatory drugs with reduced gastrointestinal toxicity.[7][8]

Mechanistic Rationale for COX-2 Inhibition

The oxazole scaffold has been extensively explored for COX-2 inhibition.[3][8] The diaryl heterocycle motif, common in selective COX-2 inhibitors like Celecoxib, often features a central aromatic ring. The oxazole ring in this compound can serve as this central scaffold. The trifluoromethyl group on the benzoyl ring is hypothesized to project into the secondary, hydrophobic pocket of the COX-2 active site, a key interaction for achieving selectivity over COX-1.[9]

Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the central role of COX-2 in the synthesis of pro-inflammatory prostaglandins from arachidonic acid released from the cell membrane.

Caption: The COX-2 pathway converting arachidonic acid to pro-inflammatory prostaglandins.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-2.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to PGG₂, which is then reduced to PGH₂, a process involving the oxidation of a chromogenic substrate (e.g., TMPD). Inhibition of COX-2 reduces the rate of color development.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

-

Prepare Heme Solution: Reconstitute heme to 10 mM in DMSO.

-

Prepare Enzyme Stock: Reconstitute human recombinant COX-2 enzyme in Assay Buffer to a working concentration of 100 units/mL.

-

Prepare Arachidonic Acid Substrate: Prepare a 10 mM stock solution in ethanol.

-

Prepare Colorimetric Substrate: Prepare a 100 mM solution of N,N,N′,N′-Tetramethyl-p-phenylenediamine (TMPD) in DMSO.

-

Prepare Test Compound Stock: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM. Create serial dilutions in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of Assay Buffer.

-

Add 10 µL of Heme solution.

-

Add 10 µL of the reconstituted COX-2 enzyme solution.

-

Add 1 µL of the test compound dilution (or DMSO for control wells).

-

Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

-

To initiate the reaction, add 20 µL of Arachidonic Acid substrate followed immediately by 20 µL of the TMPD colorimetric substrate.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 590 nm using a plate reader in kinetic mode.

-

Record readings every 30 seconds for 5 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Putative Target II: p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[10] They play a critical role in regulating the biosynthesis of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[10] Inhibition of p38α, the major isoform involved in inflammation, is a highly pursued therapeutic strategy.

Mechanistic Rationale for p38 MAPK Inhibition

The suitability of isoxazole, a close bioisostere of oxazole, as a replacement for the imidazole ring in classic p38 MAPK inhibitors has been demonstrated.[11] These inhibitors function as ATP-competitive binders. The core oxazole ring of this compound is expected to form key hydrogen bonds with the hinge region of the p38 ATP-binding pocket, while the trifluoromethylbenzoyl group can occupy adjacent hydrophobic regions, contributing to high-affinity binding.

Signaling Pathway: p38 MAPK Cascade

The diagram below outlines the canonical p38 MAPK signaling cascade, leading from upstream activators to the production of inflammatory cytokines.

Caption: The p38 MAPK signaling cascade leading to cytokine production.

Experimental Protocol: In Vitro p38α Kinase Assay

This protocol describes a luminescence-based kinase assay to determine the IC50 of the test compound against recombinant human p38α.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of light generated by a luciferase/luciferin reaction is inversely proportional to the kinase activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

Prepare Enzyme/Substrate Mix: In Kinase Buffer, prepare a solution containing recombinant p38α kinase and a suitable substrate (e.g., ATF2 peptide).

-

Prepare ATP Solution: Prepare a solution of ATP in Kinase Buffer at twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

-

Prepare Test Compound Stock: Prepare serial dilutions of this compound in 100% DMSO.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the test compound dilution (or DMSO for control) to the wells.

-

Add 2.5 µL of the Enzyme/Substrate Mix to each well.

-

Incubate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Stop the reaction and detect remaining ATP by adding 10 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Convert raw luminescence units (RLU) to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.

-

Plot percent inhibition versus the log of inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50.

-

Data Summary and Synergistic Potential

The dual inhibition of COX-2 and p38 MAPK presents a powerful therapeutic strategy. By targeting both pathways, this compound could simultaneously reduce the production of pain- and inflammation-mediating prostaglandins and suppress the synthesis of upstream inflammatory cytokines that drive the chronic inflammatory state.

Hypothetical Target Affinity Data

The following table summarizes the expected inhibitory potency of the compound against the primary targets and relevant off-targets for selectivity profiling.

| Target Enzyme | Assay Type | Expected IC50 (nM) | Rationale for Selectivity |

| Human COX-2 | Colorimetric Peroxidase | 10 - 100 | CF3 group fits into the selective hydrophobic side pocket of COX-2. |

| Human COX-1 | Colorimetric Peroxidase | > 5,000 | Steric hindrance from the CF3-benzoyl group prevents binding in the narrower COX-1 channel. |

| Human p38α MAPK | Luminescence Kinase | 20 - 150 | High-affinity binding in the ATP pocket, driven by the oxazole core and CF3-benzoyl moiety. |

| Human JNK1 | Luminescence Kinase | > 10,000 | Kinome selectivity; differences in the ATP-binding pocket architecture reduce affinity. |

| Human ERK2 | Luminescence Kinase | > 10,000 | Kinome selectivity; differences in the ATP-binding pocket architecture reduce affinity. |

Workflow for Target Validation

The comprehensive workflow for validating the dual-inhibitor hypothesis involves a multi-step, self-validating process from in vitro enzymatic assays to cell-based models and eventually in vivo studies.

Caption: A multi-phase workflow for the comprehensive validation of a dual COX-2/p38 MAPK inhibitor.

Conclusion and Future Directions

The structural architecture of this compound provides a strong scientific rationale for its potential as a dual inhibitor of COX-2 and p38 MAPK. This dual-action mechanism is highly desirable for the treatment of complex inflammatory diseases, offering the possibility of superior efficacy compared to single-target agents.

The immediate next steps involve executing the validation workflow detailed herein. Successful confirmation of this dual-inhibitor profile in biochemical and cellular assays will warrant progression into preclinical models of inflammation and pain. Further structure-activity relationship (SAR) studies around the oxazole core and benzoyl substituent will be crucial for optimizing potency, selectivity, and drug-like properties, paving the way for the development of a novel clinical candidate.

References

-

Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197-207. Available at: [Link]

-

Anwar, M. F., et al. (2022). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Scientific Reports. Available at: [Link]

-

Sharma, S., & Kumar, A. (2023). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. Available at: [Link]

-

Grover, J., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

-

Li, J., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Patel, K. B., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

-

Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1183-1191. Available at: [Link]

-

Carbone, A., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1737. Available at: [Link]

-

Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Available at: [Link]

-

Kumar, A., et al. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry, 80, 240-247. Available at: [Link]

-

Request PDF. (n.d.). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. Available at: [Link]

-

Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Malík, I., et al. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 25(22), 5472. Available at: [Link]

-

Botta, M., et al. (2005). Pharmacophore Design of p38α MAP Kinase Inhibitors with Either 2,4,5-Trisubstituted or 1,2,4,5-Tetrasubstituted Imidazole Scaffold. Journal of Computer-Aided Molecular Design. Available at: [Link]

-

Zhang, J., et al. (2013). Recent developments of p38α MAP kinase inhibitors as anti-inflammatory agents based on the imidazole scaffolds. Current Topics in Medicinal Chemistry, 13(17), 2136-2152. Available at: [Link]

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ijmpr.in [ijmpr.in]

- 3. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 2-(2-Trifluoromethylbenzoyl)oxazole: A Technical Guide to Target Identification and Molecular Docking

This guide provides a comprehensive technical walkthrough for the in silico modeling and molecular docking of 2-(2-Trifluoromethylbenzoyl)oxazole, a novel compound with uncharacterized biological activity. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors a real-world computational drug discovery workflow. We will navigate the process from initial target hypothesis generation to detailed interaction analysis, grounding each step in established scientific principles and validated computational methodologies.

Section 1: The Challenge of a Novel Ligand and the Strategy of In Silico Target Identification

The starting point of any drug discovery campaign is the identification of a biological target. For a novel, uncharacterized molecule such as this compound, this presents a significant hurdle. Wet-lab approaches to target deconvolution can be resource-intensive. Therefore, in silico target prediction methods offer a time- and cost-effective strategy to generate high-quality hypotheses for experimental validation.[1][2]

The oxazole moiety is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Known targets for oxazole-containing compounds include STAT3, tubulin, G-quadruplexes, and various protein kinases.[5][6] Furthermore, the presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target.[7][8] This group often facilitates strong interactions within protein binding pockets.[9][10]

Given these structural alerts, a logical first step is to employ computational target fishing or reverse docking. These methods screen the query molecule against a large database of known protein structures to predict potential binding partners.

Protocol for In Silico Target Prediction

Several web servers and standalone software can be utilized for this purpose. A common approach involves reverse docking, where a single ligand is docked against a panel of proteins.

Recommended Tools:

-

ReverseDock: A user-friendly web server for blind docking of a ligand to multiple user-selected protein targets using AutoDock Vina.[11][12][13][14][15]

-

TargetHunter: An in silico target identification tool that predicts therapeutic potential based on chemogenomic databases.[16]

-

Pharmacophore Modeling Servers: Tools like PharmMapper can identify potential targets by aligning the query molecule to pharmacophore models derived from known protein-ligand complexes.[17][18][19][20]

Workflow for Target Hypothesis Generation:

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using software like Avogadro or ChemDraw. The structure is saved in a suitable format, such as .mol2 or .sdf.

-

Submission to Prediction Servers: The prepared ligand structure is submitted to one or more of the aforementioned target prediction servers.

-

Analysis of Results: The output from these servers will typically be a ranked list of potential protein targets based on docking scores or pharmacophore fit.

-

Target Selection: A high-ranking and biologically plausible target is selected for further detailed docking studies. For the purpose of this guide, and based on the prevalence of kinases as targets for both oxazole and trifluoromethyl-containing compounds, we will proceed with a hypothetical high-ranking hit: p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a key regulator of inflammatory responses.

Section 2: Molecular Docking: Simulating the Ligand-Target Interaction

With a putative target identified, the next phase is to perform detailed molecular docking to predict the binding mode and affinity of this compound to p38 MAPK. Molecular docking algorithms explore the conformational space of the ligand within the protein's binding site to find the most energetically favorable pose.

Essential Components for Molecular Docking

-

Ligand: The 3D structure of this compound.

-

Receptor: The 3D structure of the target protein, in this case, p38 MAPK.

-

Docking Software: A program that performs the docking calculations.

Step-by-Step Docking Protocol using AutoDock Vina

This protocol outlines a standard workflow using the widely adopted AutoDock Tools and AutoDock Vina.

Step 1: Preparation of the Receptor (p38 MAPK)

-

Obtain Protein Structure: Download the crystal structure of human p38 MAPK from the Protein Data Bank (PDB). For this example, we will use PDB ID: 3S3I . This structure is co-crystallized with a known inhibitor, which will help in defining the binding site.

-

Prepare the Receptor in AutoDock Tools:

-

Load the PDB file (3S3I.pdb) into AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges.

-

Save the prepared receptor in the .pdbqt format (e.g., 3S3I_protein.pdbqt).

-

Step 2: Preparation of the Ligand (this compound)

-

Load Ligand: Open the energy-minimized structure of the ligand in AutoDock Tools.

-

Define Torsion Tree: Detect the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

Save as PDBQT: Save the prepared ligand in the .pdbqt format (e.g., ligand.pdbqt).

Step 3: Grid Box Generation

-

Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. For a receptor with a co-crystallized ligand, the grid box is typically centered on the position of the known inhibitor.

-

Set Grid Parameters: In AutoDock Tools, use the "Grid Box" option to visually adjust the center and dimensions of the box to encompass the entire binding pocket. Note the center coordinates and dimensions.

Step 4: Running the Docking Simulation with AutoDock Vina

-

Create a Configuration File: Create a text file (e.g., conf.txt) containing the following information:

vina --config conf.txt --log docking_log.txt

Visualization of the Docking Workflow

Caption: Workflow for molecular docking of this compound.

Section 3: Analysis and Interpretation of Docking Results

Quantitative Data Analysis

The primary quantitative output is the binding affinity, reported in kcal/mol. This value estimates the binding free energy between the ligand and the receptor. More negative values indicate a stronger predicted binding affinity. AutoDock Vina provides a ranked list of binding poses, with the top-ranked pose having the most favorable binding affinity.

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -9.2 | 0.000 |

| 2 | -8.8 | 1.521 |

| 3 | -8.5 | 2.034 |

| 4 | -8.3 | 2.456 |

| 5 | -8.1 | 2.987 |

| (Note: Data in this table is hypothetical for illustrative purposes.) |

Qualitative Analysis: Visualizing Binding Interactions

The predicted binding poses should be visualized using molecular graphics software like PyMOL or Discovery Studio Viewer to understand the specific interactions between the ligand and the protein.

Key Interactions to Analyze:

-

Hydrogen Bonds: Identify hydrogen bonds between the ligand's hydrogen bond donors/acceptors and receptor residues.

-

Hydrophobic Interactions: Observe interactions between the hydrophobic regions of the ligand (e.g., the trifluoromethylbenzoyl group) and nonpolar residues in the binding pocket.

-

Pi-Pi Stacking: Look for stacking interactions between the aromatic rings of the ligand (oxazole and benzene) and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

-

Halogen Bonds: The trifluoromethyl group may participate in halogen bonding with electron-rich atoms in the binding site.

Logical Flow of Post-Docking Analysis

Caption: Post-docking analysis workflow for hypothesis generation.

Section 4: Concluding Remarks and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial characterization of a novel compound, this compound. By starting with target prediction and progressing through detailed molecular docking and interaction analysis, we have established a plausible hypothesis for its mechanism of action—the inhibition of p38 MAPK.

It is crucial to recognize that these computational predictions are hypotheses that require experimental validation. The insights gained from this in silico study, however, provide a strong rationale for guiding subsequent wet-lab experiments, such as enzyme inhibition assays. The predicted binding mode can also inform the design of analogs with potentially improved potency and selectivity, thereby accelerating the drug discovery cycle.

References

-

Krause, F., Voigt, K., Di Ventura, B., & Ozturk, M. A. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Molecular Biosciences, 10, 1243970. [Link]

-

ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). ResearchGate. [Link]

-

Pharmacophore modeling in drug design. (2025). PubMed. [Link]

-

What is pharmacophore modeling and its applications? (2025). Patsnap Synapse. [Link]

-

Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). National Center for Biotechnology Information. [Link]

-

Pharmacophore modeling. (n.d.). SlideShare. [Link]

-

Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (2020). MDPI. [Link]

-

Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. The AAPS journal, 15(2), 395–406. [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). Medium. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. [Link]

-

bio.tools · Bioinformatics Tools and Services Discovery Portal. (n.d.). [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309. [Link]

-

ReverseDock. (n.d.). [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. [Link]

-

In Silico Target Prediction for Small Molecules. (2018). SciSpace. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Taylor & Francis Online. [Link]

-

Oxazole-Based Compounds As Anticancer Agents. (2019). Bentham Science Publishers. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]

-

Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry. (2024). Chemical Science. [Link]

-

Selective noncovalent proteasome inhibiting activity of trifluoromethyl‐containing gem‐quaternary aziridines. (2023). IRIS. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Center for Biotechnology Information. [Link]

-

(a) Chemical structures of the oxazole-benzamide FtsZ inhibitors 1 and... (n.d.). ResearchGate. [Link]

-

Oxazole. (n.d.). Wikipedia. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Semantic Scholar. [Link]

-

Chemical structures of (a) oxazole and (b) benzoxazole. (n.d.). ResearchGate. [Link]

-

3-[5-[[3-(2,2-dimethylpropyl)benzoyl]amino]-2-methylphenyl]-1,2-oxazole-5-carboxamide. (n.d.). PubChem. [Link]

Sources

- 1. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05106D [pubs.rsc.org]

- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 11. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio.tools [bio.tools]

- 15. ReverseDock [reversedock.biologie.uni-freiburg.de]

- 16. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 19. Pharmacophore modeling | PDF [slideshare.net]

- 20. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

Discovery and background of trifluoromethyl-oxazole compounds

Commencing Initial Search

I've initiated a broad search for trifluoromethyl-ox azole compounds, focusing on discovery and background. The goal is to establish a solid foundation of information. I'll then move towards more targeted searches on the synthesis, properties, and applications to gather more precise data.

Broadening Research Scope

I'm expanding my research scope to include synthesis, properties, and applications of trifluoromethyl-oxazole compounds, especially in drug discovery. Simultaneously, I am hunting for crucial reviews and primary research to pinpoint key researchers and significant historical insights. I am also seeking detailed experimental protocols and quantitative data that I can organize into tables. My aim is to build a robust foundation for structuring the technical guide.

Analyzing Initial Data

I've laid the groundwork; the initial search established a good base. I've got various synthetic routes, medicinal chemistry applications, and the trifluoromethyl group's significance in drug design pinned down. I'm focusing on refining the search terms for a more targeted outcome, going to hone in on specific reaction mechanisms.

Refining Search Parameters

I'm now diving deeper into the history of trifluoromethyl-oxazole synthesis. The current data focuses on contemporary methods, so I need to unearth the initial discoveries and early synthetic approaches to provide that historical context. I'm also planning to sharpen my search terms to include more specific reaction conditions and yields to make the guide truly technical and in-depth.

Uncovering Key Knowledge Gaps

My investigation is now focused on identifying and addressing critical voids in the information I've gathered. I have data on modern synthetic methods, medicinal applications, and the role of the trifluoromethyl group, but I'm now seeking historical context, detailed mechanistic insights, comparative quantitative data, specific protocols, and seminal publications to make this guide truly comprehensive.

Gaining Historical Insight

I've delved into the historical synthesis of oxazoles, specifically examining the Fischer and Robinson-Gabriel methods. This research has provided valuable context and serves as a solid foundation for my analysis. I now have a broader understanding of the historical background, which helps orient me.

Analyzing Current Research

I've expanded my research to modern synthetic techniques. I'm focusing on methods like PIFA-mediated and cobalt-catalyzed reactions, gathering mechanistic details and experimental procedures. This included more biological data and examples of trifluoromethyl-containing heterocycles. I need to now connect the history to trifluoromethylated oxazoles, and I plan to build step-by-step DOT diagrams for those synthetic pathways.

Tracing Trifluoromethylation History

I'm now focusing on the historical context of trifluoromethylated oxazoles. I need to pinpoint when they first emerged, and identify the pioneering researchers in this specific area. I am also planning to develop step-by-step DOT diagrams for the key synthetic pathways to better present the mechanistic details. Furthermore, I will consolidate the biological activity data into comprehensive tables and compile detailed experimental protocols.

Acquiring Core Knowledge

I've assembled a robust foundation regarding trifluoromethyl-oxazole synthesis, including historical background for oxazole synthesis in general, and modern synthesis methods. This comprehensive data set will be invaluable.

Expanding Historical Context